What are the chemical properties of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol?
What are the chemical properties of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol, chemically known as 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a selective β₁ receptor antagonist widely used in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its efficacy and safety profile are intrinsically linked to its chemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) characteristics. This technical guide provides an in-depth overview of the chemical properties of Metoprolol, complete with quantitative data, detailed experimental methodologies, and visual representations of its chemical behavior.
Physicochemical Properties
The physicochemical properties of Metoprolol are crucial for its formulation, bioavailability, and interaction with biological systems. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅NO₃ | [2] |
| Molecular Weight | 267.36 g/mol | [2] |
| Appearance | White or almost white, crystalline powder | [3] |
| Melting Point | 120 °C | [2] |
| Boiling Point | ~398-411 °C (estimate) | [2][4] |
| pKa | 9.6 - 9.7 | [2][5] |
| LogP (octanol-water) | 1.6 - 2.15 | [6] |
| Water Solubility | Freely soluble (as tartrate and succinate salts) | [2][3] |
| Solubility in other solvents | Soluble in methanol; sparingly soluble in ethanol.[3] The succinate salt is soluble in DMSO (~10 mg/mL) and dimethylformamide (~2 mg/mL).[7] | [3][7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of Metoprolol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the molecular structure of Metoprolol.
¹H NMR (500 MHz, CDCl₃): Chemical shifts (δ) in ppm are observed at approximately 3.34, 1.34, 3.53, 3.56, 4.00, 1.36, 3.92, 3.91, 7.08, 3.11, 3.16, 3.17, 2.78, 2.81, 3.89, 3.21, 7.09, 3.90, 7.10, 3.98, 6.79, 3.54, 3.99, 3.04, 7.07, 3.06, 4.01, 6.78, 2.80, 1.37, 3.09, and 3.19.[2][8]
²D NMR Spectra (¹H-¹³C HSQC): Correlations have been reported, confirming the connectivity of the molecule.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Metoprolol, aiding in its identification and quantification in biological matrices.
-
Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ is observed at m/z 268.15.[9][10]
-
MS/MS Fragmentation: Key fragment ions are observed at m/z 116.3, 133.0648, 121.0648, 105.0699, and 74.06.[2][11]
Chemical Reactivity and Stability
The stability of Metoprolol is a critical factor for its shelf-life and therapeutic efficacy. Stability studies are typically conducted under various stress conditions as per ICH guidelines.
Metoprolol tartrate injection (1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride or 5% dextrose) has been shown to be stable at room temperature for at least 30 hours.[12][13] Studies on expired tablets of metoprolol tartrate indicated that the drug content remained within acceptable limits, suggesting good long-term stability under proper storage conditions.[14] However, repackaged tablets stored at high humidity showed a significant increase in weight due to moisture uptake, which could affect product quality.
Degradation Pathways
Metoprolol can degrade under various conditions, including photocatalysis and ozonation. Understanding these degradation pathways is important for assessing its environmental fate and for developing stability-indicating analytical methods.
Photocatalytic Degradation
Under UV irradiation in the presence of a photocatalyst like TiO₂, Metoprolol undergoes degradation through two primary routes. One pathway involves the transformation to hydroquinone via intermediates such as 4-(2-methoxyethyl)phenol, 2-(4-hydroxyphenyl)ethanol, and 4-hydroxybenzaldehyde. Another route involves the direct degradation to hydroquinone.
Caption: Photocatalytic Degradation Pathway of Metoprolol.
Ozonation
The degradation of Metoprolol by ozonation involves reactions with both ozone (O₃) and hydroxyl radicals (•OH). This leads to the formation of various by-products through aromatic ring opening and degradation of the aliphatic chain, including mono-, di-, and tetrahydroxylated derivatives.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the chemical properties of Metoprolol.
Determination of pKa (General Protocol)
The pKa of Metoprolol is typically determined by potentiometric titration.
-
Preparation of the Analyte Solution: A precisely weighed amount of Metoprolol is dissolved in a suitable solvent, usually a mixture of water and a co-solvent like methanol, to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate. The aqueous phase is buffered to a physiological pH of 7.4.
-
Partitioning: A known amount of Metoprolol is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the analyte between the two immiscible liquids.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Concentration Measurement: The concentration of Metoprolol in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of Metoprolol in the octanol phase to its concentration in the aqueous phase.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the decrease in the concentration of Metoprolol and the formation of its degradation products over time.
-
Chromatographic System:
-
Forced Degradation Study:
-
Acid and Base Hydrolysis: Metoprolol solution is treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The solid drug or its solution is subjected to high temperatures.
-
Photolytic Degradation: The drug solution is exposed to UV light.
-
-
Analysis: Samples from the forced degradation studies are injected into the HPLC system to assess the separation of the parent drug from its degradation products. The method is validated for parameters such as linearity, precision, accuracy, and specificity.
Caption: Workflow for Stability-Indicating HPLC Method.
Conclusion
This technical guide has provided a comprehensive overview of the key chemical properties of Metoprolol. The presented data and experimental methodologies are vital for researchers and professionals involved in the development, formulation, and quality control of Metoprolol-containing pharmaceutical products. A thorough understanding of these properties ensures the development of safe, effective, and stable drug products.
References
- 1. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. METOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Ozonation of metoprolol in aqueous solution: ozonation by-products and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Photocatalytic decomposition of metoprolol and its intermediate organic reaction products: Kinetics and degradation pathway [orbis.uaslp.mx]
